molecular formula C10H11ClO B7977107 4-Allyl-1-chloro-2-methoxybenzene

4-Allyl-1-chloro-2-methoxybenzene

Cat. No.: B7977107
M. Wt: 182.64 g/mol
InChI Key: GVACEHYCMQUDRK-UHFFFAOYSA-N
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Description

4-Allyl-1-chloro-2-methoxybenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring an allyl group, a chlorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-chloro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is treated with an allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-chloro-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-1-chloro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Allyl-1-chloro-2-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product . The molecular pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an electron-donating methoxy group and an electron-withdrawing chlorine atom on the benzene ring influences its reactivity in various chemical reactions .

Properties

IUPAC Name

1-chloro-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVACEHYCMQUDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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